Licoricone
Overview
Description
Licoricone is a naturally occurring compound found in the roots of Glycyrrhiza species, commonly known as licorice. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects .
Mechanism of Action
Target of Action
Licoricone, a flavonoid extracted from licorice, exhibits anti-helicobacter pylori activity against both the CLAR and AMOX-resistant strain as well as four CLAR (AMOX)-sensitive strains . In a study exploring the mechanism of action of licorice in the treatment of COVID-19, it was found that licorice, which includes this compound, had 255 gene targets . The study also showed that Glycyrol, Phaseol, and Glyasperin F in licorice may play a role in treating COVID-19 by acting on STAT3, IL2RA, MMP1, and CXCL8 .
Mode of Action
This compound interacts with its targets leading to various changes. For instance, Phaseol in licorice may reduce inflammatory cell activation and inflammatory response by inhibiting the activation of CXCL8 and IL2RA . Glycyrol may regulate cell proliferation and survival by acting on STAT3 .
Biochemical Pathways
This compound affects several biochemical pathways. Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene ontology (GO) analysis showed that licorice played an important role mainly through the signaling pathways of inflammatory factors and oxidative stress .
Pharmacokinetics
It is known that licorice, which contains this compound, can affect the activities of several cytochrome p450 enzymes , which play a crucial role in drug metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It was found that the important active chemical components Phaseol in licorice may reduce inflammatory cell activation and inflammatory response by inhibiting the activation of CXCL8 and IL2RA . Glycyrol may act mainly on STAT3 to regulate cell proliferation and survival .
Action Environment
Both genotype and environmental factors directly or indirectly affect the growth traits and active ingredient content of licorice, which includes this compound . Genotype was the main factor affecting the growth traits of licorice, while environmental factors and soil physicochemical properties were the main factors affecting the active ingredients of licorice .
Biochemical Analysis
Biochemical Properties
Licoricone interacts with various enzymes, proteins, and other biomolecules. It’s part of the flavonoid family, which is known for its antioxidant, anti-inflammatory, and antimicrobial properties
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of inflammatory factors and oxidative stress pathways .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that this compound may interact with STAT3, IL2RA, MMP1, and CXCL8, influencing cell proliferation and survival, and reducing inflammatory cell activation and inflammatory response .
Temporal Effects in Laboratory Settings
Current studies suggest that this compound has a stable structure and can exert its effects over a prolonged period .
Metabolic Pathways
This compound is involved in various metabolic pathways. It’s known to interact with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it has been associated with the signaling pathways of inflammatory factors and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Licoricone can be synthesized through various chemical routes. One common method involves the extraction of licorice root followed by purification processes to isolate this compound. The extraction typically involves the use of solvents such as ethanol or methanol. The purified extract is then subjected to chromatographic techniques to separate this compound from other constituents .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from licorice roots. The process begins with the harvesting of licorice roots, which are then dried and ground into a fine powder. The powder is subjected to solvent extraction, typically using ethanol or methanol. The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Licoricone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential in treating infections, inflammation, and oxidative stress-related conditions.
Industry: Used in the formulation of natural health products and cosmetics due to its beneficial properties
Comparison with Similar Compounds
Licoricone is compared with other flavonoids such as:
Liquiritigenin: Another flavonoid from licorice with similar antimicrobial and antioxidant properties.
Isoliquiritigenin: Known for its anti-inflammatory and anticancer activities.
Licochalcone A: Exhibits strong antimicrobial and anti-inflammatory effects.
Uniqueness of this compound
This compound stands out due to its potent antimicrobial activity against resistant bacterial strains and its ability to modulate multiple biological pathways, making it a versatile compound for various therapeutic applications .
Similar Compounds
- Liquiritigenin
- Isoliquiritigenin
- Licochalcone A
- Glycycoumarin
- Glycyrrhisoflavone
This compound’s unique combination of biological activities and its potential for therapeutic applications make it a compound of significant interest in scientific research and industry.
Properties
IUPAC Name |
7-hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWMNTNDTRKETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966174 | |
Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Licoricone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51847-92-8 | |
Record name | Licoricone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51847-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licoricone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051847928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICORICONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8X3270QWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Licoricone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 251 °C | |
Record name | Licoricone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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